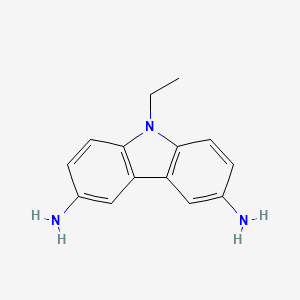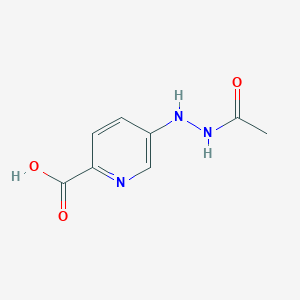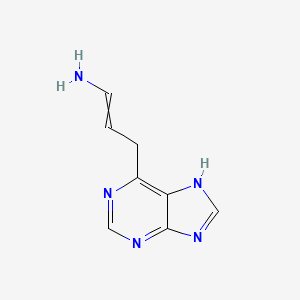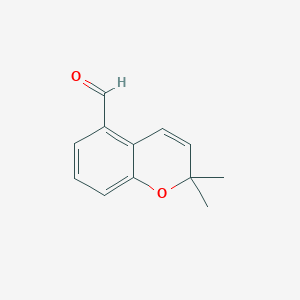
2,2-dimethyl-2H-chromene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-chromene-5-carbaldehyde is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The chromene scaffold is prevalent in numerous natural products and synthetic compounds, making it a significant subject of study .
Preparation Methods
The synthesis of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the formation of the benzopyran ring through cyclization reactions and subsequent functionalization to introduce the aldehyde group at the 5-position .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
2,2-Dimethyl-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2,2-Dimethyl-2H-chromene-5-carbaldehyde can be compared with other similar compounds, such as:
2,2-Dimethyl-2H-chromene-6-carbaldehyde: Similar in structure but with the aldehyde group at the 6-position, this compound exhibits different reactivity and biological activities.
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde:
7-Bromo-2H-chromene-3-carboxylic acid: This derivative has a bromine atom and a carboxylic acid group, making it useful for different synthetic and biological applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities .
Properties
CAS No. |
158227-32-8 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,2-dimethylchromene-5-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c1-12(2)7-6-10-9(8-13)4-3-5-11(10)14-12/h3-8H,1-2H3 |
InChI Key |
MYQCSWUVYHRERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=CC=C2O1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
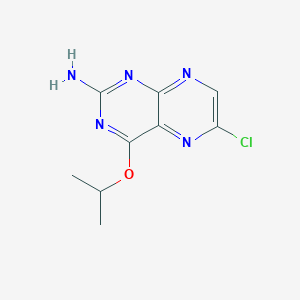
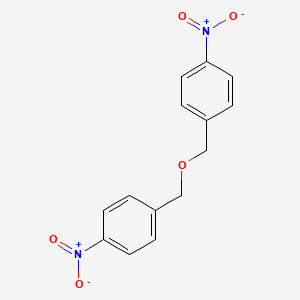
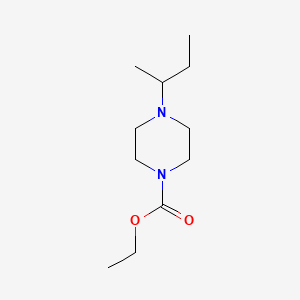
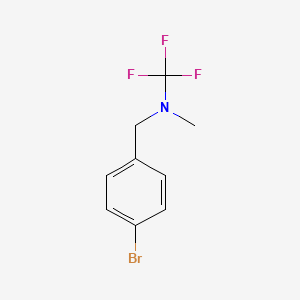
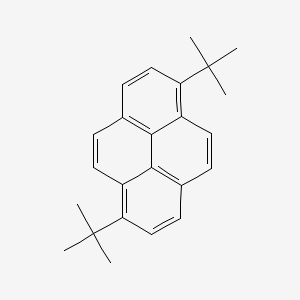
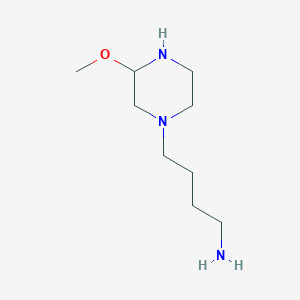
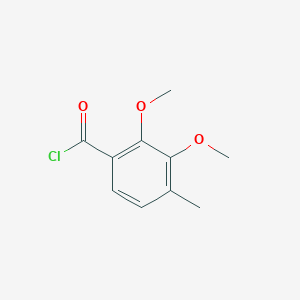
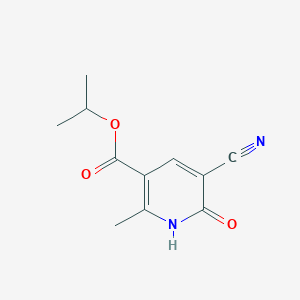
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)

